tert-butyl N-[(3-bromophenyl)methyl]-N-ethylcarbamate
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Overview
Description
tert-Butyl N-[(3-bromophenyl)methyl]-N-ethylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and an ethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-bromophenyl)methyl]-N-ethylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(3-bromophenyl)methyl]-N-ethylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry: tert-Butyl N-[(3-bromophenyl)methyl]-N-ethylcarbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology: In biological research, this compound is used to study the interactions of carbamate derivatives with biological targets such as enzymes and receptors. It helps in understanding the structure-activity relationships and the development of new bioactive molecules .
Medicine: Its ability to interact with specific biological targets makes it a valuable tool in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-bromophenyl)methyl]-N-ethylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the modulation of biochemical pathways. Additionally, it can bind to receptors and alter their signaling functions, thereby exerting its biological effects .
Comparison with Similar Compounds
- tert-Butyl N-[(4-bromophenyl)methyl]-N-ethylcarbamate
- tert-Butyl N-[(2-bromophenyl)methyl]-N-ethylcarbamate
- tert-Butyl N-[(3-chlorophenyl)methyl]-N-ethylcarbamate
Comparison: tert-Butyl N-[(3-bromophenyl)methyl]-N-ethylcarbamate is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This positional isomerism can influence the compound’s reactivity and interaction with biological targets. Compared to its 2- and 4-bromo analogs, the 3-bromo derivative may exhibit different pharmacokinetic and pharmacodynamic properties. Additionally, the substitution of bromine with chlorine can significantly alter the compound’s chemical behavior and biological activity .
Properties
IUPAC Name |
tert-butyl N-[(3-bromophenyl)methyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-5-16(13(17)18-14(2,3)4)10-11-7-6-8-12(15)9-11/h6-9H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPKFFRGGBTSCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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